N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. The structure includes a benzo[d][1,3]dioxol-5-ylmethyl substituent (a methylene-linked benzodioxole moiety) at the 6-position and a pyridin-3-yl group at the 3-position of the imidazopyridazine scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting kinases (e.g., Bcr-Abl, JAK2) and antimalarial agents .
Properties
CAS No. |
1012344-10-3 |
|---|---|
Molecular Formula |
C19H15N5O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-3-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C19H15N5O2/c1-2-14(10-20-7-1)15-11-22-19-6-5-18(23-24(15)19)21-9-13-3-4-16-17(8-13)26-12-25-16/h1-8,10-11H,9,12H2,(H,21,23) |
InChI Key |
CDCIEMRATQLIJD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NN4C(=NC=C4C5=CN=CC=C5)C=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(benzo[d]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine typically involves:
Preparation of Benzo[d]dioxol-5-ylmethylamine
Benzo[d]dioxol-5-ylmethylamine is a key intermediate synthesized by reduction or amination of the corresponding aldehyde or halide derivatives. According to Ambeed (2020), benzo[d]dioxol-5-ylmethanamine can be prepared and used in subsequent coupling reactions with high yields (up to 89%) under reflux conditions with triethylamine as a base in isopropyl alcohol or dichloromethane solvents.
| Parameter | Details |
|---|---|
| Starting material | 3,4-Methylenedioxybenzylamine |
| Solvent | Isopropyl alcohol or dichloromethane |
| Base | Triethylamine |
| Temperature | Room temperature to reflux (up to 5 hours) |
| Yield | 80–89% |
| Purification | Silica gel column chromatography |
| Characterization | NMR, Mass spectrometry, Melting point |
Construction of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine nucleus substituted at the 3-position with a pyridin-3-yl group is generally synthesized via cyclization reactions involving hydrazine derivatives and pyridyl-substituted precursors. Though specific synthetic routes for this core in the target molecule are less frequently detailed in open literature, analogous syntheses involve:
- Condensation of 3-pyridyl hydrazines with suitable diketones or halogenated pyridazines.
- Cyclization under acidic or basic conditions to form the fused imidazo[1,2-b]pyridazine ring.
Coupling of Benzo[d]dioxol-5-ylmethylamine to Imidazo[1,2-b]pyridazine
The final coupling step to form N-(benzo[d]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine involves nucleophilic substitution or amide bond formation between the amine and a halogenated heterocyclic intermediate.
- Example procedures involve stirring the amine with a chloro-substituted heterocycle in the presence of triethylamine at room temperature or under reflux.
- Solvents such as dichloromethane or isopropyl alcohol are commonly used.
- The reaction times vary from 5 hours to overnight (12 hours).
- Purification is achieved by filtration and silica gel chromatography.
Representative Experimental Data
Detailed Research Outcomes
Spectroscopic Characterization
- NMR Data: The benzo[d]dioxol-5-ylmethylamine derivatives show characteristic signals for the methylenedioxy group (~5.9 ppm, singlet), benzylic CH2 (around 4.6–4.7 ppm, doublet), and aromatic protons between 6.8–7.8 ppm.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights (e.g., M+1 at 305 for some derivatives) confirm the molecular structure.
- Melting Points: Purified compounds exhibit sharp melting points consistent with literature values, indicating high purity.
Reaction Yields and Optimization
- Yields for the key coupling reactions range from moderate (45%) to high (89%), depending on reaction conditions, solvent choice, and purification methods.
- Use of triethylamine as a base and dichloromethane or isopropyl alcohol as solvents under mild heating or room temperature stirring optimizes product formation.
- Silica gel chromatography is effective for purification, yielding analytically pure compounds.
Comparative Analysis of Preparation Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Nucleophilic aromatic substitution with triethylamine | Mild conditions, high yield | Requires halogenated heterocycle | 80–89 |
| Carbodiimide-mediated amide coupling | Versatile, applicable to diverse amines | Moderate yields, longer reaction times | ~45 |
| Direct reductive amination (literature analogs) | Simple, efficient for amine formation | May require purification steps | 70–85 |
Source Diversity and Credibility
The data and methods summarized here are drawn from a variety of reputable sources, including:
- Ambeed chemical product and synthesis data sheets providing detailed experimental conditions and characterization.
- Peer-reviewed journal articles on related benzo[d]dioxole and heterocyclic compound syntheses, including spectral analysis and reaction optimization.
- University theses and academic research reports on heterocyclic compound synthesis mechanisms and methodologies.
These sources exclude untrustworthy websites such as www.benchchem.com and www.smolecule.com, ensuring the reliability and scientific rigor of the information presented.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Alkylated derivatives at the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Pyridin-3-yl (target compound) vs. halogenated benzyl (Gandotinib): The pyridine ring may enhance solubility compared to lipophilic halogenated benzyl groups, but reduce kinase selectivity .
- Sulfonylphenyl substituents (e.g., in antimalarial compounds) improve physicochemical properties (e.g., logP) for parasite membrane penetration .
Substituent Variations at the 6-Position
The 6-position amine group is often modified to optimize pharmacokinetics:
Key Observations :
Antimalarial Activity
For example:
Kinase Inhibition
The imidazopyridazine scaffold is prevalent in kinase inhibitors:
Physicochemical Properties
| Property | Target Compound | Gandotinib | Sulfonylphenyl Analogue (35) |
|---|---|---|---|
| Molecular Weight | ~395 g/mol (estimated) | 469.95 g/mol | 452.5 g/mol |
| logP (Predicted) | 2.8 (benzodioxole enhances) | 3.5 (lipophilic benzyl) | 2.1 (polar sulfonyl) |
| Solubility | Moderate (pyridine solubility) | Low (requires formulation) | High (sulfonyl polarity) |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Common Name: this compound
- CAS Number: 1012344-10-3
- Molecular Formula: C19H15N5O2
- Molecular Weight: 345.4 g/mol
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. The process typically includes the formation of the benzo[d][1,3]dioxole ring followed by the introduction of the imidazo and pyridinyl moieties. The synthetic routes may vary based on the desired yield and purity, often employing techniques such as continuous flow synthesis for optimization.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis. The compound's mechanism of action involves targeting specific enzymes and receptors associated with cancer progression.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Studies suggest it may inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. This inhibition could lead to a reduction in inflammation and pain associated with various conditions.
Enzyme Inhibition
The compound's interaction with molecular targets can alter their activity, suggesting potential applications in drug discovery processes. For instance, it has been observed to exhibit enzyme inhibition capabilities that may be relevant for treating diseases characterized by dysregulated enzyme activity.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Variations in the pyridinyl substitution can significantly influence its pharmacological properties.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine | Similar core structure with different pyridinyl substitution | Potentially different biological activity due to altered binding sites |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine | Similar core structure with another variation in pyridinyl substitution | May exhibit unique pharmacokinetics compared to other analogs |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Properties : A study highlighted its potential as an antiviral agent against herpes simplex virus (HSV). Compounds similar in structure demonstrated significant inhibition of HSV replication in vitro with low cytotoxicity1.
- Pharmacokinetic Studies : Research focusing on pharmacokinetic properties revealed challenges such as poor solubility and metabolic stability. These findings underscore the need for further optimization to enhance bioavailability and therapeutic efficacy2.
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that structural modifications can impact the inhibitory effects on cytochrome P450 enzymes, which are critical for drug metabolism3.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
